Jasmonic acid

Overview

Description

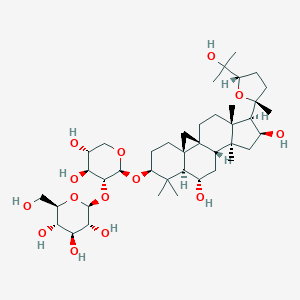

Jasmonic acid is an organic compound found in several plants, including jasmine. It belongs to the jasmonate class of plant hormones and plays a crucial role in regulating plant responses to abiotic and biotic stresses, as well as plant growth and development . This compound is biosynthesized from linolenic acid through the octadecanoid pathway . It was first isolated in 1957 as the methyl ester of this compound by the Swiss chemist Édouard Demole and his colleagues .

Mechanism of Action

Target of Action

Jasmonic acid (JA) is a crucial phytohormone derived mainly from α-linolenic acid . It interacts with various enzymes, genes, and other growth regulators . Transcription factors such as MYB, WRKY, basic Helix-Loop-Helix (bHLH), and APETALA2/JA-responsive ethylene response factor (AP2/ERF) are central components to JA signaling pathways . These targets play a significant role in modulating intricate signaling pathways and activating metabolic responses in both normal and stressed conditions .

Mode of Action

JA governs various physiological processes like seed germination, root elongation, and apical hook formation, while also influencing secondary metabolite production and defense mechanisms . It acts as a signaling molecule, triggering a cascade of events involved in plant defense responses . JA also acts as a chemical elicitor, promoting secondary metabolite production .

Biochemical Pathways

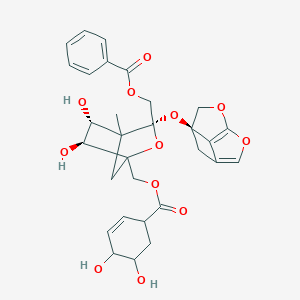

JA is synthesized from α-linolenic acid (α-LA) of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway . The first step in JA biosynthesis takes place in the chloroplast where several enzymes, including lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC), lead to the production of 12-oxo-phytodienoic acid (12-OPDA) . 12-OPDA is then translocated from chloroplasts via JASSY proteins and penetrates into peroxisomes via CTS channels where it is reduced to 3-oxo-2 (29 [Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC:8) .

Pharmacokinetics

The production of phytochemicals in plants is constrained and heavily dependent on the growth and developmental stage of the plant . The biosynthesis of JA occurs in the chloroplast and peroxisome . After its synthesis, JA is exported to the cytoplasm, where it is conjugated with isoleucine to form bioactive (+)-7- iso -JA-Ile .

Result of Action

JA regulates plant adaptations to biotic stresses, including herbivore attack and pathogen infection, as well as abiotic stresses, including wounding, ozone, and ultraviolet radiation . It also has functions in a remarkable number of plant developmental events, including primary root growth, reproductive development, and leaf senescence . In unripened fruits, JA accelerates chlorophyll breakdown while suppressing anthocyanin production .

Action Environment

JA mediates the effect of abiotic stresses and helps plants to acclimatize under unfavorable conditions . It integrates endogenous developmental cues with environmental signals to regulate plant growth, development, and defense . JA’s action is fine-tuned in response to fluctuating environmental cues and transient endogenous signals .

Biochemical Analysis

Biochemical Properties

Jasmonic acid plays a crucial role in biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules. Its biosynthesis starts from the fatty acid linolenic acid, which is oxygenated by lipoxygenase (13-LOX), forming a hydroperoxide . This peroxide then cyclizes in the presence of allene oxide synthase to form an allene oxide . The rearrangement of allene oxide to form 12-oxophytodienoic acid is catalyzed by the enzyme allene oxide cyclase . A series of β-oxidations results in 7-isothis compound . In the absence of enzyme, this isothis compound isomerizes to this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The major function of this compound and its various metabolites is regulating plant responses to abiotic and biotic stresses as well as plant growth and development . Regulated plant growth and development processes include growth inhibition, senescence, tendril coiling, flower development, and leaf abscission .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . The lipid-derived phytohormone this compound regulates plant growth, development, secondary metabolism, defense against insect attack and pathogen infection, and tolerance to abiotic stresses such as wounding, UV light, salt, and drought .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized from linolenic acid by the octadecanoid pathway . This pathway involves several enzymes and cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins

Subcellular Localization

Current studies suggest that this compound-related proteins may be located in the nucleus and endoplasmic reticulum

Preparation Methods

Synthetic Routes and Reaction Conditions: Jasmonic acid is synthesized from linolenic acid, which is oxygenated by lipoxygenase (13-LOX) to form a hydroperoxide. This peroxide then cyclizes in the presence of allene oxide synthase to form an allene oxide. The rearrangement of allene oxide to form 12-oxophytodienoic acid is catalyzed by the enzyme allene oxide cyclase. A series of β-oxidations results in 7-isothis compound, which isomerizes to this compound in the absence of enzyme .

Industrial Production Methods: Researchers have developed biotechnological processes to make the production of this compound more efficient and cost-effective. One such method involves imitating how plants produce the hormone, resulting in the production of 12-oxophytodienoic acid, a central precursor of this compound .

Chemical Reactions Analysis

Types of Reactions: Jasmonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted to a multitude of metabolites through methylation, glycosylation, hydroxylation, sulfation, O-glycosylation, or esterification with amino acids .

Common Reagents and Conditions:

Oxidation: Lipoxygenase (13-LOX) is used to oxygenate linolenic acid.

Cyclization: Allene oxide synthase and allene oxide cyclase are involved in the cyclization process.

β-Oxidation: Enzymes involved in β-oxidation convert intermediates to this compound.

Major Products: The major products formed from these reactions include various jasmonates, such as methyl jasmonate and jasmonoyl isoleucine .

Scientific Research Applications

Jasmonic acid has a wide range of scientific research applications:

Chemistry: It is used to study plant hormone signaling pathways and the biosynthesis of secondary metabolites.

Comparison with Similar Compounds

- Methyl jasmonate

- Jasmonoyl isoleucine

- Cis-jasmone

Properties

IUPAC Name |

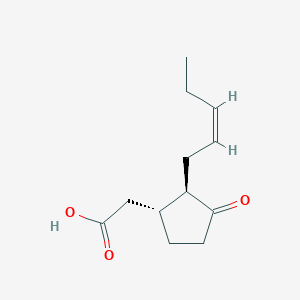

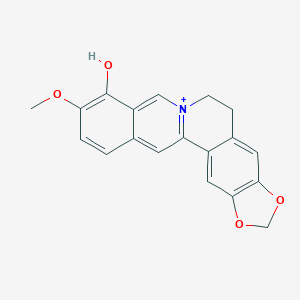

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-HWKXXFMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037665 | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Jasmonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6894-38-8, 59366-47-1 | |

| Record name | Jasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RI5N05OWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Jasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does jasmonic acid exert its effects within plant cells?

A1: this compound acts as a signaling molecule in plants, playing a crucial role in defense responses and developmental processes. Its mechanism of action involves a complex signaling pathway:

- Growth Regulation: Inhibition of root growth and stimulation of lateral root formation, influencing nutrient acquisition. [, ]

- Senescence: Promotion of leaf senescence, a process of programmed cell death that can be beneficial under stress conditions. [, ]

Q2: What are some examples of cross-talk between this compound and other plant hormone signaling pathways?

A2: this compound interacts with other plant hormones, such as salicylic acid and ethylene, to fine-tune plant responses. [, , , ] For instance:

- Antagonism with Salicylic Acid: In some cases, JA and salicylic acid exhibit antagonistic effects. [, ] While JA primarily mediates defense against necrotrophic pathogens and herbivores, salicylic acid is often involved in resistance against biotrophic pathogens. This cross-talk allows plants to prioritize defense strategies against specific attackers. [, , ]

- Synergism with Ethylene: JA and ethylene frequently act synergistically, particularly in defense responses. [, ] For example, both hormones contribute to the induction of pathogenesis-related proteins and other defense compounds upon pathogen infection. [, ]

Q3: What is the molecular structure of this compound?

A3: this compound is a cyclopentanone carboxylic acid derived from linolenic acid. Its molecular formula is C12H18O3, and its molecular weight is 210.27 g/mol.

Q4: How stable is this compound under different environmental conditions?

A4: this compound is relatively unstable under certain conditions, particularly in the presence of light and heat. [] Storage of JA solutions in dark and cool conditions can enhance its stability. [, ] Additionally, researchers are exploring different formulation strategies, such as encapsulation, to protect JA from degradation and improve its effectiveness in agricultural applications. [, ]

Q5: How do structural modifications to the this compound molecule impact its biological activity?

A6: Structural modifications of JA can significantly influence its activity, potency, and selectivity. [, , ] For example:

- Methyl Jasmonate: Methylation of JA to form methyl jasmonate (MeJA) enhances its volatility and membrane permeability, making it a more effective signaling molecule in some cases. [, , ]

- Synthetic Analogs: Scientists have developed synthetic JA analogs with altered structures that exhibit increased stability, potency, or specific biological activities. [] These analogs hold promise for agricultural applications as plant growth regulators or defense elicitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)